5-Isothiocyanato-2-methoxypyridine
Overview
Description
5-Isothiocyanato-2-methoxypyridine is an organic compound with the molecular formula C7H6N2OS It is a derivative of pyridine, characterized by the presence of an isothiocyanate group (-N=C=S) and a methoxy group (-OCH3) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isothiocyanato-2-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with thiophosgene or its derivatives. The reaction typically proceeds under mild conditions, with the thiophosgene acting as a thiocyanating agent to introduce the isothiocyanate group .
Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases. This approach is considered more sustainable and environmentally friendly, as it avoids the use of highly toxic reagents like thiophosgene .
Industrial Production Methods
Industrial production of this compound often relies on the thiophosgene method due to its efficiency and scalability. The reaction is typically carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thioureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Solvents: Benign solvents like Cyrene™ or γ-butyrolactone (GBL) are preferred for their environmental benefits.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Adducts: Formed from addition reactions with various nucleophiles.
Scientific Research Applications
5-Isothiocyanato-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-isothiocyanato-2-methoxypyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity underlies its use in enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but with a phenyl group instead of a pyridine ring.
Allyl isothiocyanate: Contains an allyl group instead of a methoxy group.
Benzyl isothiocyanate: Features a benzyl group in place of the methoxy group.
Uniqueness
5-Isothiocyanato-2-methoxypyridine is unique due to the presence of both an isothiocyanate group and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-isothiocyanato-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-3-2-6(4-8-7)9-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZYHGMASSLVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506186 | |
Record name | 5-Isothiocyanato-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52023-93-5 | |
Record name | 5-Isothiocyanato-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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